2-nitro-N-(2-phenoxyethyl)-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-(2-phenoxyethyl)-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C14H14N2O3 It is characterized by the presence of a nitro group, a phenoxyethyl group, and a trifluoromethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(2-phenoxyethyl)-4-(trifluoromethyl)aniline typically involves the nitration of aniline derivatives followed by the introduction of the phenoxyethyl and trifluoromethyl groups. One common method involves the following steps:
Nitration: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Alkylation: The nitrated aniline is then reacted with 2-phenoxyethanol in the presence of a base such as potassium carbonate to form the phenoxyethyl derivative.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(2-phenoxyethyl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenoxyethyl group can be substituted with other groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).
Oxidation: Potassium permanganate, sulfuric acid, acetone.
Major Products Formed
Reduction: 2-amino-N-(2-phenoxyethyl)-4-(trifluoromethyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Scientific Research Applications
2-nitro-N-(2-phenoxyethyl)-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-nitro-N-(2-phenoxyethyl)-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The phenoxyethyl and trifluoromethyl groups can influence the compound’s lipophilicity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-nitro-N-(2-phenoxyethyl)aniline: Lacks the trifluoromethyl group, which can affect its chemical properties and reactivity.
2-nitro-N-(2-phenoxyethyl)benzenesulfonamide: Contains a sulfonamide group instead of the trifluoromethyl group, leading to different biological and chemical properties.
Uniqueness
2-nitro-N-(2-phenoxyethyl)-4-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H13F3N2O3 |
---|---|
Molecular Weight |
326.27 g/mol |
IUPAC Name |
2-nitro-N-(2-phenoxyethyl)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H13F3N2O3/c16-15(17,18)11-6-7-13(14(10-11)20(21)22)19-8-9-23-12-4-2-1-3-5-12/h1-7,10,19H,8-9H2 |
InChI Key |
ZARADXLJZPLRIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.